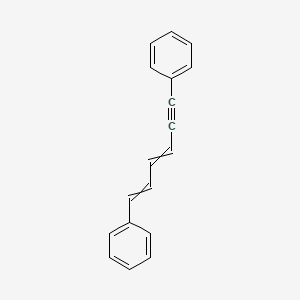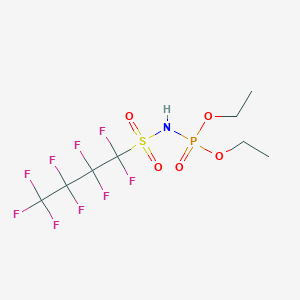
4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide is a compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization to form the quinazoline core . The reaction conditions often involve the use of acetic anhydride under reflux, followed by treatment with ammonia solution to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .
科学的研究の応用
4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
類似化合物との比較
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazolinone derivatives: These include various substituted quinazolinones with diverse pharmacological properties.
Uniqueness
4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its pyridin-3-ylmethyl group enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
190437-46-8 |
|---|---|
分子式 |
C15H12N4O2 |
分子量 |
280.28 g/mol |
IUPAC名 |
4-oxo-N-(pyridin-3-ylmethyl)-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c20-14-11-5-1-2-6-12(11)18-13(19-14)15(21)17-9-10-4-3-7-16-8-10/h1-8H,9H2,(H,17,21)(H,18,19,20) |
InChIキー |
WXMMBXWEPRCMTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
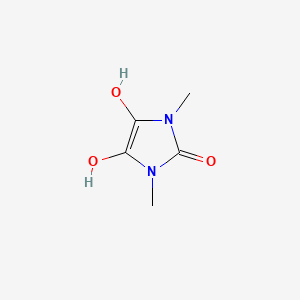
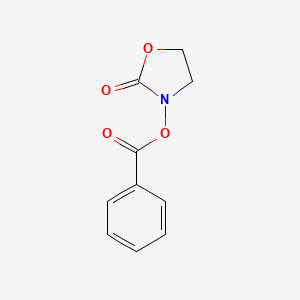
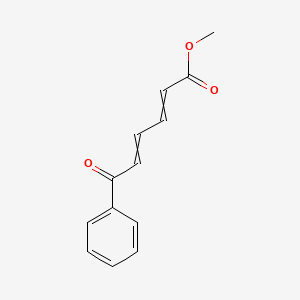
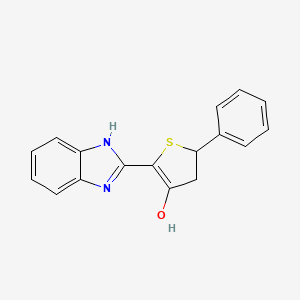
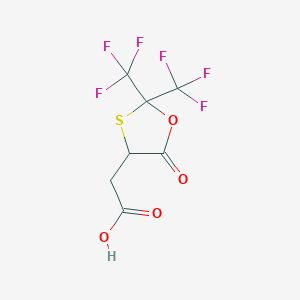
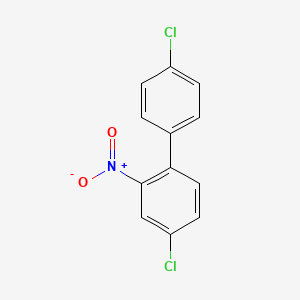

![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)

